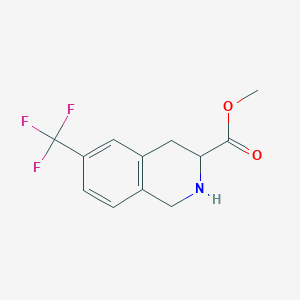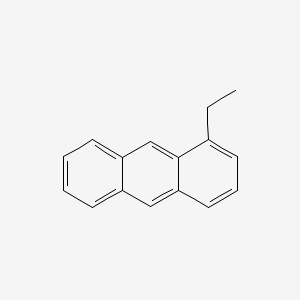
1-Ethylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylanthracene is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of anthracene, where an ethyl group is substituted at the first position of the anthracene ring system. This compound is known for its applications in organic electronics and photonics due to its unique photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethylanthracene can be synthesized through several methods, including:
-
Friedel-Crafts Alkylation: : This method involves the alkylation of anthracene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid polyalkylation.
-
Grignard Reaction: : Another method involves the reaction of anthracene with ethylmagnesium bromide (a Grignard reagent). This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and scalability. The process requires stringent control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Ethylanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-ethylanthraquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of this compound derivatives with reduced aromaticity.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the anthracene ring, typically at positions that are not sterically hindered by the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: 1-Ethylanthraquinone.
Reduction: Various reduced forms of this compound.
Substitution: Nitro-1-ethylanthracene, sulfo-1-ethylanthracene.
Scientific Research Applications
1-Ethylanthracene has several applications in scientific research:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) due to its efficient light-emitting properties.
Photovoltaics: It serves as a component in organic photovoltaic cells, contributing to the absorption and conversion of light into electrical energy.
Fluorescent Probes: Its strong fluorescence makes it useful in biological imaging and as a fluorescent probe in various biochemical assays.
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1-ethylanthracene exerts its effects is primarily through its interaction with light. Upon absorption of photons, it undergoes electronic excitation, which can lead to fluorescence or energy transfer processes. These properties are exploited in devices like OLEDs and photovoltaic cells.
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound of 1-ethylanthracene, lacking the ethyl substitution.
2-Ethylanthracene: Another ethyl-substituted derivative, but with the ethyl group at the second position.
1-Methylanthracene: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which affects its electronic properties and reactivity. The ethyl group at the first position influences the compound’s photophysical behavior, making it particularly suitable for applications in organic electronics and photonics.
By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
41637-86-9 |
|---|---|
Molecular Formula |
C16H14 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-ethylanthracene |
InChI |
InChI=1S/C16H14/c1-2-12-8-5-9-15-10-13-6-3-4-7-14(13)11-16(12)15/h3-11H,2H2,1H3 |
InChI Key |
GUPIKZAAELPHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


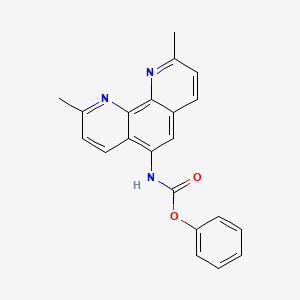
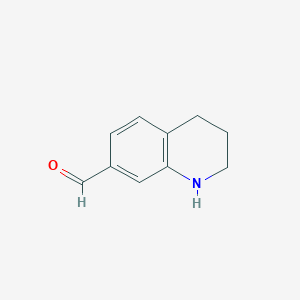

![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate;hydrochloride](/img/structure/B13127174.png)
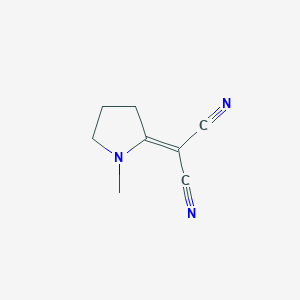
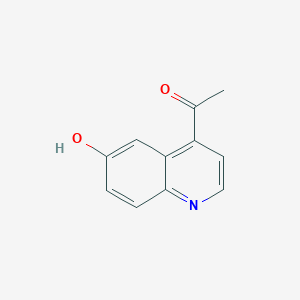
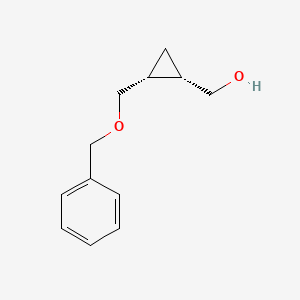

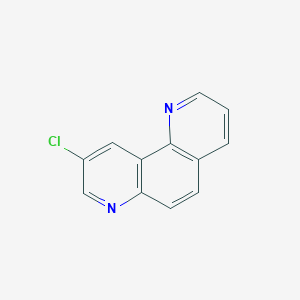


![6-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3(3aH)-one](/img/structure/B13127234.png)

